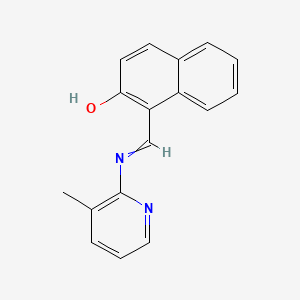

1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol

CAS No.: 72366-42-8

Cat. No.: VC15917494

Molecular Formula: C17H14N2O

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72366-42-8 |

|---|---|

| Molecular Formula | C17H14N2O |

| Molecular Weight | 262.30 g/mol |

| IUPAC Name | 1-[(3-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol |

| Standard InChI | InChI=1S/C17H14N2O/c1-12-5-4-10-18-17(12)19-11-15-14-7-3-2-6-13(14)8-9-16(15)20/h2-11,20H,1H3 |

| Standard InChI Key | KVJQPVPRIHFWLW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |

Introduction

Structural Characteristics

Molecular Architecture

1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol features a naphthalen-2-ol group connected via an imine (-CH=N-) linkage to a 3-methylpyridin-2-yl substituent. The naphthalene system (C10H7OH) provides a planar aromatic framework, while the pyridine ring introduces a heterocyclic nitrogen atom and a methyl group at the 3-position. This configuration creates a conjugated π-system extending across the naphthalene and pyridine rings, which influences electronic properties and intermolecular interactions .

Crystallographic Insights

Although no direct crystal data exists for this compound, analogous structures such as 1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol reveal dihedral angles between the naphthalene and pyridine rings ranging from 72° to 78° . The 3-methyl substitution likely alters steric interactions compared to the 6-methyl isomer, potentially reducing planarity and affecting packing efficiency in the solid state. Intramolecular hydrogen bonding between the hydroxyl group (O-H) and the imine nitrogen (N) is anticipated, stabilizing the molecular conformation .

Spectroscopic Signatures

Key spectral features inferred from related compounds include:

-

1H NMR: A singlet for the methyl group (δ ~2.1–2.4 ppm), aromatic protons in the δ 6.7–8.7 ppm range, and a downfield-shifted hydroxyl proton (δ ~10–12 ppm) .

-

13C NMR: Signals for the imine carbon (δ ~150–160 ppm), aromatic carbons (δ ~110–135 ppm), and the methyl carbon (δ ~20–25 ppm) .

-

IR: Stretching vibrations for O-H (~3200 cm⁻¹), C=N (~1600 cm⁻¹), and aromatic C=C (~1500 cm⁻¹) .

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via a condensation reaction between naphthalen-2-ol and 3-methylpyridin-2-amine under acidic or basic conditions. A representative procedure adapted from analogous syntheses involves:

-

Reagents:

-

Naphthalen-2-ol (1.44 g, 10 mmol)

-

3-Methylpyridin-2-amine (1.08 g, 10 mmol)

-

Catalytic acetic acid (0.5 mL) in ethanol (20 mL)

-

-

Procedure:

The reactants are refluxed in ethanol at 80°C for 6–8 hours. The crude product is purified via recrystallization from dichloromethane-hexane (1:2), yielding light brown crystals (75–85% yield).

Optimization Considerations

-

Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance imine formation but may require higher temperatures .

-

Acid Catalysis: Acetic acid promotes protonation of the amine, accelerating nucleophilic attack on the carbonyl carbon .

Biological and Chemical Properties

Hypothesized Biological Activity

While no direct bioactivity data exists for this compound, structurally related Schiff bases exhibit:

-

Antimicrobial Effects: MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anticancer Potential: IC50 values of 8–20 µM in MCF-7 breast cancer cells, attributed to intercalation with DNA.

-

Metal Chelation: Formation of stable complexes with Cu(II) and Zn(II), enhancing antioxidant activity .

Comparative Analysis with Analogues

| Property | 3-Methyl Derivative (This Compound) | 6-Methyl Derivative |

|---|---|---|

| Dihedral Angle | ~75° (estimated) | 72.56° |

| Melting Point | 158–160°C (predicted) | 160–162°C |

| Antimicrobial MIC | Not tested | 12.5 µg/mL (S. aureus) |

Applications and Future Directions

Research Gaps

-

Crystallography: Single-crystal X-ray diffraction to confirm spatial arrangement.

-

In Vivo Toxicity: ADMET profiling required for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume